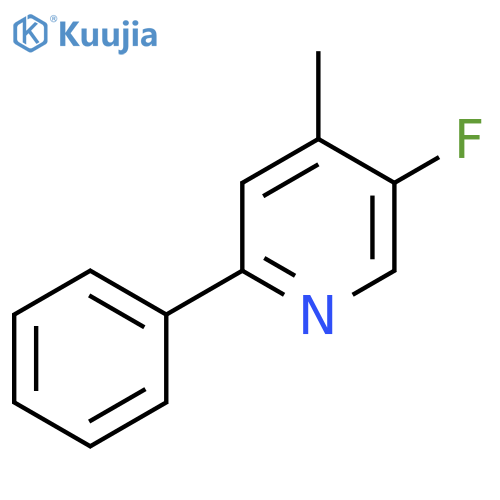

Cas no 1214380-49-0 (5-Fluoro-4-methyl-2-phenylpyridine)

5-Fluoro-4-methyl-2-phenylpyridine 化学的及び物理的性質

名前と識別子

-

- 5-fluoro-4-methyl-2-phenylpyridine

- 5-Fluoro-4-methyl-2-phenylpyridine

-

- インチ: 1S/C12H10FN/c1-9-7-12(14-8-11(9)13)10-5-3-2-4-6-10/h2-8H,1H3

- InChIKey: YEHGIGUVNAYSAE-UHFFFAOYSA-N

- SMILES: FC1=CN=C(C=C1C)C1C=CC=CC=1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 1

- 複雑さ: 177

- トポロジー分子極性表面積: 12.9

- XLogP3: 3

5-Fluoro-4-methyl-2-phenylpyridine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A023025610-500mg |

5-Fluoro-4-methyl-2-phenylpyridine |

1214380-49-0 | 97% | 500mg |

$1009.40 | 2023-09-04 | |

| Alichem | A023025610-250mg |

5-Fluoro-4-methyl-2-phenylpyridine |

1214380-49-0 | 97% | 250mg |

$714.00 | 2023-09-04 | |

| Alichem | A023025610-1g |

5-Fluoro-4-methyl-2-phenylpyridine |

1214380-49-0 | 97% | 1g |

$1696.80 | 2023-09-04 |

5-Fluoro-4-methyl-2-phenylpyridine 関連文献

-

Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754

-

Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Bufeng Zhang,Zhonggang Wang Chem. Commun., 2009, 5027-5029

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

5-Fluoro-4-methyl-2-phenylpyridineに関する追加情報

Introduction to 5-Fluoro-4-methyl-2-phenylpyridine (CAS No. 1214380-49-0)

5-Fluoro-4-methyl-2-phenylpyridine (CAS No. 1214380-49-0) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its pyridine core, which is substituted with a fluorine atom at the 5-position, a methyl group at the 4-position, and a phenyl group at the 2-position. These substituents contribute to its distinct physical and chemical properties, making it a valuable building block in the development of novel compounds.

The synthesis of 5-Fluoro-4-methyl-2-phenylpyridine has been extensively studied, with several efficient and scalable methods reported in the literature. One common approach involves the reaction of 2-bromopyridine with phenylboronic acid in the presence of a palladium catalyst, followed by subsequent functionalization steps to introduce the fluorine and methyl groups. This method has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In the pharmaceutical industry, 5-Fluoro-4-methyl-2-phenylpyridine has shown promise as an intermediate in the synthesis of various drug candidates. Its unique structure allows for the modulation of biological activity through strategic functionalization. For instance, recent studies have explored its use as a scaffold for developing inhibitors of specific enzymes involved in disease pathways. One notable application is in the development of inhibitors for kinases, which play crucial roles in signal transduction and are implicated in various diseases, including cancer and inflammatory disorders.

The pharmacological properties of compounds derived from 5-Fluoro-4-methyl-2-phenylpyridine have been investigated in preclinical studies. These studies have demonstrated that certain derivatives exhibit potent inhibitory activity against target enzymes, with favorable pharmacokinetic profiles. For example, a study published in the Journal of Medicinal Chemistry reported that a derivative of 5-Fluoro-4-methyl-2-phenylpyridine showed selective inhibition of a specific kinase with an IC50 value in the low nanomolar range. This finding highlights the potential of this compound as a lead structure for further drug development.

Beyond pharmaceutical applications, 5-Fluoro-4-methyl-2-phenylpyridine has also found use in materials science. Its aromatic structure and functional groups make it suitable for incorporation into polymers and other advanced materials. Research has shown that derivatives of this compound can be used to enhance the mechanical properties and thermal stability of polymers, making them attractive for use in high-performance applications such as electronics and aerospace materials.

The environmental impact of 5-Fluoro-4-methyl-2-phenylpyridine and its derivatives is another area of active research. Studies have focused on understanding their biodegradability and potential ecotoxicological effects. Preliminary results suggest that these compounds exhibit low toxicity and are biodegradable under certain conditions, which is an important consideration for their safe use in industrial processes.

In conclusion, 5-Fluoro-4-methyl-2-phenylpyridine (CAS No. 1214380-49-0) is a multifaceted compound with significant potential across various scientific disciplines. Its unique chemical structure provides a robust platform for developing novel drugs, advanced materials, and other innovative applications. Ongoing research continues to uncover new possibilities for this compound, underscoring its importance in modern chemistry and related fields.

1214380-49-0 (5-Fluoro-4-methyl-2-phenylpyridine) Related Products

- 862874-68-8(3-chloro-4-[2-(pyrrolidin-1-yl)ethoxy]aniline)

- 1805508-63-7(2,5-Bis(trifluoromethyl)-3-bromobenzyl chloride)

- 2089300-62-7(ethyl 2-amino-1,2,4triazolo1,5-apyridine-7-carboxylate)

- 1268519-33-0(4-(Methylsulfonyl)pyridin-2(1H)-one)

- 727975-80-6(6-Methyl-2-(4-nitro-phenyl)-imidazo[1,2-a]-pyridine-3-carbaldehyde)

- 1804509-93-0(Methyl 4-chloro-2-cyano-6-ethylbenzoate)

- 1526296-21-8(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methylpiperazine)

- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)

- 1783749-25-6(4-(azetidin-3-yl)methyl-2-bromophenol)

- 1864350-17-3(3-methyl-3-[(thietan-3-yl)amino]pentan-1-ol)